molecular formula C16H16N4O6S B404960 1-(4-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE

1-(4-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE

Cat. No.: B404960
M. Wt: 392.4g/mol
InChI Key: JJURFWHULPASMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE is an organic compound that features a piperazine ring substituted with nitro-benzenesulfonyl and nitro-phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE typically involves the reaction of piperazine with 4-nitrobenzenesulfonyl chloride and 4-nitrobenzyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed:

    Reduction: 1-(4-Amino-benzenesulfonyl)-4-(4-amino-phenyl)-piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the original compound.

Scientific Research Applications

1-(4-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders or cancer.

    Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

    Industrial Applications: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic or toxic effects. The sulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

1-(4-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE can be compared with other similar compounds such as:

    1-(4-Nitro-benzenesulfonyl)-4-phenyl-piperazine: Lacks the additional nitro group on the phenyl ring, which may affect its reactivity and applications.

    1-(4-Amino-benzenesulfonyl)-4-(4-amino-phenyl)-piperazine: The reduced form of the compound, which may have different biological activities and applications.

    1-(4-Methyl-benzenesulfonyl)-4-(4-methyl-phenyl)-piperazine: Substituted with methyl groups instead of nitro groups, leading to different chemical and physical properties.

Properties

Molecular Formula

C16H16N4O6S

Molecular Weight

392.4g/mol

IUPAC Name

1-(4-nitrophenyl)-4-(4-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C16H16N4O6S/c21-19(22)14-3-1-13(2-4-14)17-9-11-18(12-10-17)27(25,26)16-7-5-15(6-8-16)20(23)24/h1-8H,9-12H2

InChI Key

JJURFWHULPASMW-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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